1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde

Description

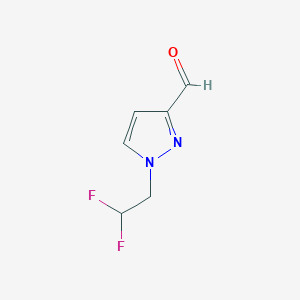

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde is a fluorinated pyrazole derivative characterized by a difluoroethyl substituent at the N1 position and an aldehyde functional group at the C3 position of the pyrazole ring. The difluoroethyl group introduces significant electronic and steric effects, while the aldehyde moiety serves as a versatile handle for further chemical modifications.

Properties

IUPAC Name |

1-(2,2-difluoroethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)3-10-2-1-5(4-11)9-10/h1-2,4,6H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKKBCOSEHRBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C=O)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310379-50-0 | |

| Record name | 1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. The difluoroethyl substituent enhances its binding affinity to various biological targets, making it a candidate for drug development. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The chemical structure of this compound includes a pyrazole ring with an aldehyde functional group and a difluoroethyl side chain. These features contribute to its lipophilicity and interaction with enzymes and receptors.

| Property | Description |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 162.09 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s binding affinity through hydrogen bonds and van der Waals interactions, which are critical for its biological effects. This property positions it as a promising candidate for targeting metabolic pathways and enzyme inhibition .

Biological Activities

Research has identified various biological activities associated with this compound:

- Antimicrobial Activity : Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. It has shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The compound has been investigated for anti-inflammatory properties. In vitro studies indicated that it may act as a selective inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been highlighted in various studies. For instance, it may interact with monoamine oxidase (MAO) isoforms, which are involved in neurotransmitter metabolism .

Case Studies

A few notable studies exploring the biological activity of this compound include:

- Antimicrobial Efficacy Study : A study tested the compound against various bacterial strains such as E. coli and S. aureus. Results indicated significant inhibition comparable to standard antibiotics .

- Anti-inflammatory Activity Assessment : In vivo models demonstrated that the compound reduced edema in carrageenan-induced inflammation tests, showing promise as an anti-inflammatory agent .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that the compound effectively inhibited MAO-B activity, suggesting potential applications in neurodegenerative diseases where MAO inhibition is beneficial .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

Table 1: Key Structural Features of Selected Pyrazole Derivatives

| Compound Name | Substituent at N1 | Functional Group at C3 | Molecular Weight | CAS No. |

|---|---|---|---|---|

| 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde | 2,2-Difluoroethyl | Aldehyde | 174.13 (calc.) | Not specified |

| 1-Propyl-1H-pyrazole-3-carboxaldehyde | Propyl | Aldehyde | 138.17 (calc.) | 1226694-29-6 |

| 1-Isopropyl-1H-pyrazole-3-carbaldehyde | Isopropyl | Aldehyde | 138.17 (calc.) | 1352513-81-5 |

| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenyl, phenoxy, methyl | Aldehyde | 308.33 (calc.) | Not specified |

| 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 2-Hydroxyphenyl, methyl | Aldehyde | 230.25 (calc.) | Not specified |

Key Observations :

- Electronic Effects : The 2,2-difluoroethyl group is strongly electron-withdrawing compared to alkyl (propyl, isopropyl) or aryl (phenyl) substituents. This enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions or condensations .

- Steric Effects : The difluoroethyl group introduces moderate steric bulk, intermediate between small alkyl groups (propyl) and bulky aryl substituents (phenyl). This balance may optimize binding in biological targets without compromising solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 1.2 | ~10 (DMSO) | Not reported |

| 1-Propyl-1H-pyrazole-3-carboxaldehyde | 1.8 | ~15 (DMSO) | Not reported |

| 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 0.9 | ~5 (Ethanol) | 160–162 |

Key Observations :

- Lipophilicity : The difluoroethyl derivative exhibits lower LogP than its propyl analog, suggesting improved aqueous solubility due to fluorine's polar nature .

- Thermal Stability : Dihydro-pyrazole derivatives (e.g., 5-(2-hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) show higher melting points, attributed to hydrogen-bonding interactions from the hydroxyl group .

Table 3: Antimicrobial and Antioxidant Activities

| Compound Class | IC50 (DPPH Assay, μg/mL) | MIC (Antibacterial, μg/mL) | Key Biological Targets |

|---|---|---|---|

| 2,3-Dihydro-1H-pyrazole-4-carbonitriles | 28–45 | 8–32 (E. coli) | Antioxidant enzymes |

| This compound | Not reported | Not reported | Potential kinase inhibitors |

| 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 35 | 16–64 (S. aureus) | CB1 receptors, TNF-α |

Key Observations :

- Antioxidant Activity: Dihydro-pyrazole derivatives exhibit moderate antioxidant activity (IC50 ~28–45 μg/mL), likely due to radical-scavenging phenolic groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.